N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine
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Overview
Description
N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine: is a synthetic organic compound with the molecular formula C₂₂H₂₁NO₅S and a molecular weight of 411.47 g/mol . This compound is characterized by the presence of a phenylalanine backbone, which is modified by the attachment of a sulfonyl group and a 2-methylphenoxy group . It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(2-methylphenoxy)benzenesulfonyl chloride with phenylalanine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various acylated phenylalanine derivatives.
Scientific Research Applications
N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-([4-(2-Methylphenoxy)phenyl]sulfonyl)glycine
- N-([4-(2-Methylphenoxy)phenyl]sulfonyl)valine
- N-([4-(2-Methylphenoxy)phenyl]sulfonyl)leucine
Comparison: N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine is unique due to its specific phenylalanine backbone, which imparts distinct chemical and biological properties . Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO5S/c1-16-7-5-6-10-21(16)28-18-11-13-19(14-12-18)29(26,27)23-20(22(24)25)15-17-8-3-2-4-9-17/h2-14,20,23H,15H2,1H3,(H,24,25)/t20-/m0/s1 |
InChI Key |
KRUVZJXWRXSMFO-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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